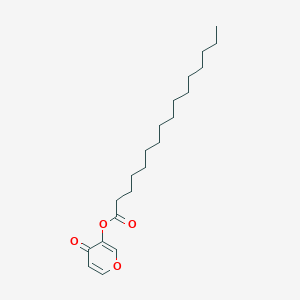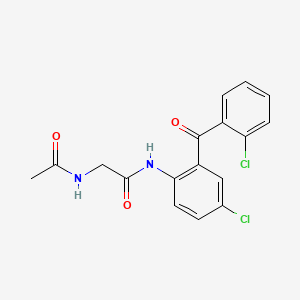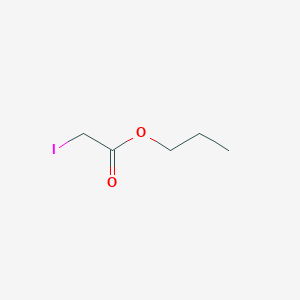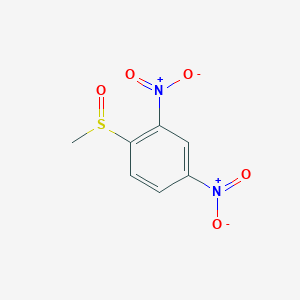
1-(Methanesulfinyl)-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methanesulfinyl)-2,4-dinitrobenzene is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a benzene ring substituted with two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfinyl)-2,4-dinitrobenzene typically involves the reaction of methanesulfinyl chloride with 2,4-dinitrobenzene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process generally requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methanesulfinyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, facilitating the substitution of the methanesulfinyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(Methanesulfonyl)-2,4-dinitrobenzene.
Reduction: Formation of 1-(Methanesulfinyl)-2,4-diaminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methanesulfinyl)-2,4-dinitrobenzene has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific electronic and steric properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Methanesulfinyl)-2,4-dinitrobenzene involves its interaction with nucleophiles, particularly thiolsThe nitro groups enhance the electrophilicity of the compound, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the nitro groups, making it less reactive towards nucleophiles.
1-(Methanesulfonyl)-2,4-dinitrobenzene: An oxidized form of 1-(Methanesulfinyl)-2,4-dinitrobenzene with a sulfone group instead of a sulfinyl group.
Uniqueness: this compound is unique due to the presence of both methanesulfinyl and nitro groups, which confer distinct electronic properties and reactivity. This combination makes it a valuable compound for various chemical transformations and research applications.
Properties
CAS No. |
78259-06-0 |
|---|---|
Molecular Formula |
C7H6N2O5S |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
1-methylsulfinyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H6N2O5S/c1-15(14)7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |
InChI Key |
BMIAGKOMRMMSLT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


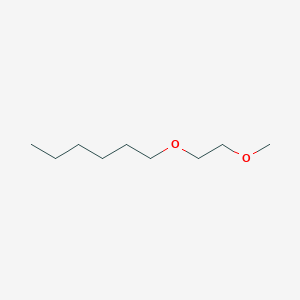
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)



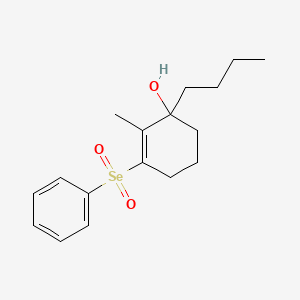
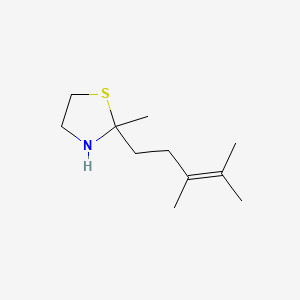
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
